molecular formula C11H8N2 B116844 4-Quinolineacetonitrile CAS No. 14003-46-4

4-Quinolineacetonitrile

Cat. No. B116844
CAS RN: 14003-46-4
M. Wt: 168.19 g/mol
InChI Key: CKTDILDXLGTRNG-UHFFFAOYSA-N
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Description

4-Quinolineacetonitrile is a chemical compound with the CAS number 14003-46-4 . It is used in the synthesis of various biochemicals .


Synthesis Analysis

The synthesis of 4-quinolones, including 4-Quinolineacetonitrile, has been a topic of interest for many years. Recent methods of synthesis include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, and tandem acyl transfer – cyclization of o-alkynoylanilines . Another review highlights the development of experimental progress made to date in the synthetic protocol towards 4-quinolone and its analogs .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Quinolineacetonitrile and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Kaslow and Kartinos (1951) explored the preparation of substituted quinolineacetic acids, including derivatives of 4-Quinolineacetonitrile (Kaslow & Kartinos, 1951).

Electrochemical Applications

  • In electrochemical applications, 4-Quinolineacetonitrile derivatives have been used in the synthesis of polymers with good mechanical properties and electrical conductivity, as reported by An et al. (1989) (An et al., 1989).

Antibacterial Properties

  • Quinoline-3-carbonitrile derivatives, including those related to 4-Quinolineacetonitrile, have shown potential as antibacterial agents. Khan et al. (2019) synthesized new derivatives and found them effective against both Gram-positive and Gram-negative bacteria without severe host toxicity (Khan et al., 2019).

Photovoltaic and Electronic Applications

  • 4-Quinolineacetonitrile derivatives have applications in photovoltaic properties and electronic device fabrication. Zeyada et al. (2016) investigated films of quinoline derivatives for use in heterojunction diodes (Zeyada et al., 2016).

Corrosion Inhibition

  • Novel quinoline derivatives including those of 4-Quinolineacetonitrile have been evaluated for their use as corrosion inhibitors for mild steel in acidic media, demonstrating significant inhibition efficiency as found by Singh et al. (2016) (Singh et al., 2016).

Computational Chemistry Studies

  • Al-Ahmary et al. (2018) conducted a detailed computational analysis of a novel quinoline derivative, which contributes to the understanding of the molecular properties and potential applications of such compounds (Al-Ahmary et al., 2018).

Metal Ion Sensing

  • A study by Song et al. (2013) demonstrated the use of a quinoline-based sensor for detecting metal ions such as zinc and cadmium, showcasing the versatility of quinoline derivatives in sensing applications (Song et al., 2013).

properties

IUPAC Name

2-quinolin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTDILDXLGTRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292762
Record name 4-Quinolineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinolineacetonitrile

CAS RN

14003-46-4
Record name 4-Quinolineacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Quinolineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ POZIOMEK, AR MELVIN - The Journal of Organic Chemistry, 1961 - ACS Publications
The infrared absorption spectra of III, IV, and V are given in Fig. 1. Only the spectrum of V shows features corresponding to those reported for furoxans8 and none of the spectra contains …
Number of citations: 14 pubs.acs.org

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